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Compound of Interest

Compound Name: C14H18BrN304S2

Cat. No.: B12618241

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data
for a compound with the molecular formula C14H18BrN304S2. Due to the absence of a
specific, well-documented compound with this formula in public databases, this document
presents a predictive analysis based on a plausible chemical structure. The methodologies and
data interpretation are tailored for professionals in drug development and chemical research.

A plausible structure for C14H18BrN304S2 is N-(4-bromo-2-sulfamoylphenyl)-N'-
cyclohexylthiourea dioxide. This structure contains functional groups commonly found in
medicinal chemistry, making it a relevant example for the intended audience.

Plausible Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the plausible structure of
C14H18BrN304S2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, DMSO-ds)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12618241?utm_src=pdf-interest
https://www.benchchem.com/product/b12618241?utm_src=pdf-body
https://www.benchchem.com/product/b12618241?utm_src=pdf-body
https://www.benchchem.com/product/b12618241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12618241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.2 Singlet 1H N-H (thiourea)
~8.5 Singlet 1H N-H (thiourea)
~7.8 Doublet 1H Aromatic C-H
~7.6 Doublet of doublets 1H Aromatic C-H
~7.4 Doublet 1H Aromatic C-H
~7.2 Singlet 2H -SO2NH:2
~3.8 Multiplet 1H Cyclohexyl CH-N
~1.8-1.1 Multiplets 10H Cyclohexyl -CH2-

Table 2: Predicted 3C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (o, ppm) Assignment
~180 C=S (Thiourea dioxide)
~140 Aromatic C-N
~138 Aromatic C-SO2
~132 Aromatic C-H
~128 Aromatic C-H
~125 Aromatic C-Br
~122 Aromatic C-H
~55 Cyclohexyl C-N
~32 Cyclohexyl CHz
~25 Cyclohexyl CH2
~24 Cyclohexyl CHz
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Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray lonization, ESI)

m/z (Mass-to-Charge

lon Type Notes

Ratio) o
Isotopic pattern due to 7°Br

~455/457 [M+H]* :
and 81Br (approx. 1:1 ratio)
Isotopic pattern due to 7°Br

~4771479 [M+Na]* -
and 81Br (approx. 1:1 ratio)
Expected fragmentation
includes loss of the sulfamoyl

] group, cleavage of the
Fragment lons Various

cyclohexyl ring, and
fragmentation of the thiourea

dioxide core.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration

N-H stretching (sulfonamide
3400-3200 Strong, Broad ]

and thiourea)
3100-3000 Medium Aromatic C-H stretching

] Aliphatic C-H stretching

2950-2850 Medium

(cyclohexyl)
~1600 Medium C=C stretching (aromatic)
~1550 Strong N-H bending
~1350 & ~1160 Strong S=0 stretching (sulfonamide)
~1200 Strong C-N stretching

S=0 stretching (thiourea
~1100 Strong o

dioxide)
~700 Strong C-Br stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.75 mL of a
deuterated solvent (e.g., DMSO-ds).[1] Transfer the solution to a 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).
e H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64
scans).[2]

o Ensure the relaxation delay is adequate for quantitative analysis (typically 1-5 seconds).[3]
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to an appropriate range (e.g., 0-200 ppm).

o Alarger number of scans will be necessary due to the low natural abundance of 13C
(typically several hundred to thousands).

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
an internal standard, such as tetramethylsilane (TMS).[4]

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

« lonization Method: Electrospray ionization (ESI) is a common method for polar, non-volatile
organic molecules.[5]

 Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, to obtain accurate mass measurements.[5]

o Data Acquisition:

o Acquire a full scan mass spectrum in positive or negative ion mode to identify the
molecular ion.[6][7]

o Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce
fragmentation and aid in structural elucidation.[8][9]
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» Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic
fragment ions. The isotopic distribution for bromine ("°Br and 81Br) should be clearly visible.
[10]

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder
using an agate mortar and pestle.[11][12]

o Place the mixture in a pellet die and apply pressure to form a transparent pellet.[11]
e Sample Preparation (ATR Method):

o Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid
sample directly onto the ATR crystal and apply pressure to ensure good contact.[11][13]
This method requires minimal sample preparation.[13]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the instrument and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background.

» Data Analysis: Analyze the spectrum for absorption bands corresponding to the various
functional groups present in the molecule. The fingerprint region (below 1500 cm~1) can be
complex but is unique to the compound.[14]

Visualizations
Experimental Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
chemical entity.

Synthesis of C14H18BrN304S2

'

Purification (e.g., Crystallization, Chromatography)

Compound Synthesis & Purification

y y
Mass Spectrometry (MS) Infrared (IR) Spectroscopy NM?HSFEEMZ)EC)OW
Determine Molecular Weight & Formula Identify Functional Groups S -
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(e.g., X-ray Crystallography)
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Figure 1: General Workflow for Spectroscopic Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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